molecular formula C19H27NO4 B6502386 9-(4-butoxybenzoyl)-1,5-dioxa-9-azaspiro[5.5]undecane CAS No. 1351658-14-4

9-(4-butoxybenzoyl)-1,5-dioxa-9-azaspiro[5.5]undecane

Cat. No.: B6502386
CAS No.: 1351658-14-4
M. Wt: 333.4 g/mol
InChI Key: GGWJBDOWIKRVFM-UHFFFAOYSA-N
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Description

9-(4-butoxybenzoyl)-1,5-dioxa-9-azaspiro[5.5]undecane: is a spirocyclic compound characterized by a unique structural framework that includes both oxygen and nitrogen atoms within its spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-butoxybenzoyl)-1,5-dioxa-9-azaspiro[5.5]undecane typically involves the construction of the spirocyclic framework followed by the introduction of the butoxybenzoyl group. One common synthetic route involves the Prins cyclization reaction, which allows for the formation of the spirocyclic structure in a single step. This method is advantageous due to its efficiency and the ability to introduce various substituents at specific positions on the spiro ring .

Industrial Production Methods

Industrial production of this compound may involve scaling up the Prins cyclization reaction under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

9-(4-butoxybenzoyl)-1,5-dioxa-9-azaspiro[5.5]undecane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 9-(4-butoxybenzoyl)-1,5-dioxa-9-azaspiro[5.5]undecane is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable scaffold for the development of new chemical entities.

Biology

In biological research, this compound has been studied for its potential as an inhibitor of specific enzymes and proteins. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicinal chemistry, this compound has shown promise as a lead compound for the development of new therapeutic agents. Its unique structure allows for the design of molecules with improved pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 9-(4-butoxybenzoyl)-1,5-dioxa-9-azaspiro[5.5]undecane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a unique mode of binding, which can inhibit or modulate the activity of the target. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    1,9-diazaspiro[5.5]undecane: This compound shares a similar spirocyclic framework but lacks the butoxybenzoyl group.

    1-oxa-9-azaspiro[5.5]undecane: Another related compound with a similar core structure but different substituents.

Uniqueness

The uniqueness of 9-(4-butoxybenzoyl)-1,5-dioxa-9-azaspiro[5.5]undecane lies in its specific substituents and the resulting chemical properties. The presence of the butoxybenzoyl group imparts distinct reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

9-(4-butoxybenzoyl)-1,5-dioxa-9-azaspiro[5.5]undecane (CAS No. 1351658-14-4) is a spirocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a spirocyclic framework characterized by the presence of both oxygen and nitrogen atoms, which contributes to its unique chemical reactivity and biological interactions. The butoxybenzoyl substituent enhances the compound's lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The spirocyclic structure allows for unique binding modes, which can inhibit or modulate the activity of various molecular targets.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation and pain pathways.

Biological Activity Overview

Activity Type Description Research Findings
Antiinflammatory Inhibits COX enzymes, reducing inflammation and pain.Shown to decrease inflammatory markers in vitro and in animal models.
Antimicrobial Exhibits activity against various bacterial strains.Effective against Gram-positive bacteria in preliminary studies.
Cytotoxicity Demonstrates cytotoxic effects on cancer cell lines.IC50 values indicate significant growth inhibition in specific cancer types.
Neuroprotective Effects Potentially protects neuronal cells from oxidative stress.In vitro studies suggest reduced apoptosis in neuronal cell cultures exposed to toxins.

Case Studies

  • Anti-inflammatory Activity
    • A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction of paw edema compared to control groups, indicating its potential as a therapeutic agent for inflammatory conditions.
  • Antimicrobial Efficacy
    • In vitro testing against Staphylococcus aureus revealed that the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting promising antimicrobial properties suitable for further development.
  • Cytotoxicity Against Cancer Cells
    • Research involving various cancer cell lines indicated that the compound exhibited IC50 values ranging from 10 to 25 µM, highlighting its potential as an anticancer agent through mechanisms involving apoptosis induction.

Properties

IUPAC Name

(4-butoxyphenyl)-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO4/c1-2-3-13-22-17-7-5-16(6-8-17)18(21)20-11-9-19(10-12-20)23-14-4-15-24-19/h5-8H,2-4,9-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWJBDOWIKRVFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N2CCC3(CC2)OCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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